4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
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Description
4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research on new heterocyclic compounds, such as methyl 1,2-dihydroazuleno[1,2-b]pyrrole-9-carboxylate and its furan analogues, demonstrates the versatility of related structures in synthesizing complex molecules. These compounds were synthesized by reacting 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines, showing the potential for creating new heterocyclic structures (Fujimori et al., 1986).
The creation of methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates through the reaction of starting compounds with excess chloromethyloxirane illustrates the compound's reactivity and its use in generating N-2-hydroxy-3-heteroaminopropyl-substituted compounds. This showcases the compound's role in synthesizing substituted 4,5-dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones, further highlighting its applicability in chemical synthesis (Krutošíková et al., 2001).
Computational Studies and Characterization
- A computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) provides insights into the molecular interactions, vibrational analysis, and quantum chemical calculations. This study not only confirms the structure of EFADPC through spectroscopic analyses but also delves into its electronic properties and potential for forming dimers through hydrogen bonding. Such computational analyses are critical for understanding the reactivity and stability of these compounds, paving the way for their application in various fields (Singh et al., 2014).
Synthetic Utility and Applications
- The synthetic utility of furan-, pyrrole-, and thiophene-based 2-silyloxy dienes in organic synthesis has been highlighted, showcasing the compound's role as a vinylogous nucleophile. This review underscores the compound's versatility in reacting with carbonyl-related compounds to produce a myriad of functionality-rich aldol-type constructs. Such utility demonstrates the compound's importance in synthesizing complex molecules and its potential applications in organic chemistry (Rassu et al., 2000).
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-pyridin-2-yl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c24-18(15-5-3-11-28-15)16-17(14-4-1-2-6-21-14)23(20(26)19(16)25)8-7-22-9-12-27-13-10-22/h1-6,11,17,25H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXYZQKSIXSSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.